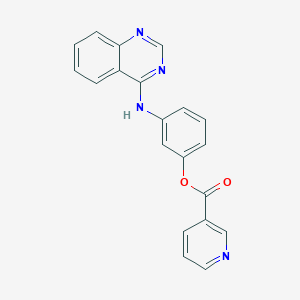

3-(4-quinazolinylamino)phenyl nicotinate

Description

3-(4-Quinazolinylamino)phenyl nicotinate is a heterocyclic compound featuring a quinazoline core linked via an amino group to a phenyl ring, which is esterified with nicotinic acid. Quinazolines are nitrogen-containing bicyclic aromatic systems known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . This compound’s structural complexity—combining quinazoline’s rigidity with nicotinate’s hydrogen-bonding capacity—makes it a promising candidate for therapeutic and biochemical research.

Properties

IUPAC Name |

[3-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c25-20(14-5-4-10-21-12-14)26-16-7-3-6-15(11-16)24-19-17-8-1-2-9-18(17)22-13-23-19/h1-13H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKJHNRJHDQGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituent Effects

Key Insights:

- Quinazoline vs. Quinoline: The quinazoline core in the target compound provides two nitrogen atoms in its bicyclic structure, enhancing hydrogen-bonding interactions compared to quinoline derivatives (one nitrogen), which may improve target specificity .

- Substituent Positioning: The 4-amino group on quinazoline contrasts with C-8 hydroxypropanamide in Compound 24 , suggesting divergent mechanisms—amino groups may favor kinase inhibition, while hydroxypropanamide could enhance solubility.

Key Insights:

- In contrast, thiazole derivatives (e.g., ) rely on heterocyclic diversity for apoptosis induction.

- Synergistic Functional Groups: The nicotinate ester in the target compound may augment activity by mimicking NAD+ precursors, a feature absent in non-nicotinate analogs like Compound 24 .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Profiles

| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability | |

|---|---|---|---|---|

| This compound | 2.8 (predicted) | 0.15 (aqueous) | Moderate (esterase-sensitive) | |

| Methyl 5-[4-(Benzyloxy)phenyl]nicotinate | 3.5 | 0.08 | Low (benzyloxy group resistant) | |

| (E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate | 2.1 | 0.25 | High (Schiff base hydrolysis) |

Key Insights:

- Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and solubility better than benzyloxy-substituted analogs (LogP 3.5) .

- Metabolic Vulnerabilities : The nicotinate ester linkage may render the compound susceptible to esterase-mediated hydrolysis, whereas Schiff base derivatives () face instability in acidic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.